2-Cyclobutylpropan-2-amine hydrochloride

説明

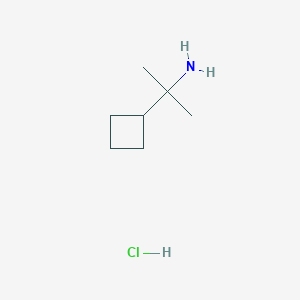

2-Cyclobutylpropan-2-amine hydrochloride, also known as cyclobutylmethamphetamine (CBMA), is a psychoactive drug. It is classified as a substituted amphetamine and belongs to the phenethylamine class of compounds. The compound is typically available in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C7H16ClN . Its molecular weight is 149.66 g/mol . The InChI code for this compound is 1S/C7H15N.ClH/c1-7(2,8)6-4-3-5-6;/h6H,3-5,8H2,1-2H3;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures. More specific physical and chemical properties, such as solubility, melting point, and boiling point, were not available in the search results.科学的研究の応用

Synthesis and Material Stabilization

2-Cyclobutylpropan-2-amine hydrochloride is involved in the synthesis of advanced materials. For instance, it is used in the preparation of aminocompounds that are purified and used as thermostabilizers for polypropylene, showcasing its role in enhancing material stability and durability under thermal stress (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Medicinal Chemistry and Drug Design

In medicinal chemistry, compounds related to this compound are synthesized for potential therapeutic applications. For example, 3-aminocyclobut-2-en-1-ones, which can be synthesized from related cyclobutyl compounds, are potent antagonists of VLA-4, indicating their potential in drug design and therapeutic interventions (Brand, de Candole, & Brown, 2003).

Polymer Science and Microgel Technology

In polymer science, this compound derivatives are utilized in the synthesis of functionalized microgels. These microgels are studied for their morphological characteristics, and their swelling and electrophoretic mobility values are analyzed to understand their potential applications in various fields, including drug delivery systems and bioengineering (Hu, Tong, & Lyon, 2011).

Organic Synthesis and Chemical Reactions

This compound is also pivotal in organic synthesis, where it serves as a precursor or intermediate in various chemical reactions. For instance, its derivatives are used in the efficient synthesis of unique organic structures like 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, showcasing the versatility and utility of cyclobutylamine derivatives in synthetic chemistry (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Catalysis and Chemical Transformations

Cyclobutylamine derivatives are used in catalysis, where they facilitate or enhance chemical reactions. For example, they are involved in copper-catalyzed amination reactions of aryl halides, contributing to the development of secondary or tertiary amines. This demonstrates their role in catalytic processes that are fundamental to organic synthesis and the production of various chemical compounds (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

生化学分析

Biochemical Properties

2-Cyclobutylpropan-2-amine hydrochloride plays a significant role in biochemical reactions due to its structural properties. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters. This interaction can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters such as serotonin and dopamine . Additionally, this compound can interact with receptor proteins on cell membranes, altering signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it can enhance neurotransmitter release by inhibiting their reuptake, thereby amplifying synaptic transmission. This compound also affects gene expression by modulating transcription factors, leading to changes in protein synthesis. In metabolic cells, this compound can alter cellular metabolism by influencing pathways involved in energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. For example, its binding to monoamine oxidase prevents the breakdown of neurotransmitters, resulting in elevated levels in the synaptic cleft. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, the compound may exhibit strong activity, but its stability can decrease due to degradation. Studies have shown that prolonged exposure to light and air can lead to the breakdown of this compound, reducing its efficacy. Long-term effects on cellular function include sustained changes in gene expression and metabolic activity, which can persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and mood by increasing neurotransmitter levels. At higher doses, it may cause adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular responses .

特性

IUPAC Name |

2-cyclobutylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2,8)6-4-3-5-6;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYUKINGWLOFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864058-17-2 | |

| Record name | Cyclobutanemethanamine, α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)

![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)

![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)

![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)

![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)